

Application Notes and Protocols for TFFH Coupling Reactions

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Compound of Interest

Compound Name: *Tetramethylfluoroformamidinium hexafluorophosphate*

Cat. No.: B554642

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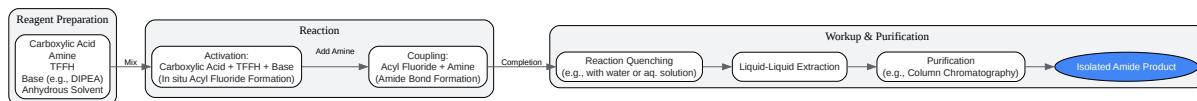
Introduction

N,N,N',N'-Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) is a highly efficient coupling reagent utilized in organic synthesis, particularly for the formation of amide bonds.^[1] As a non-hygroscopic, air-stable crystalline solid, TFFH offers significant advantages in handling and storage.^{[2][3]} Its primary application lies in peptide synthesis, where it facilitates the coupling of amino acids, including sterically hindered ones, with minimal racemization.^[4] The reaction proceeds through the *in situ* generation of a highly reactive acyl fluoride intermediate from a carboxylic acid, which then readily reacts with an amine to form the desired amide. TFFH is compatible with standard peptide synthesis protocols for both solution-phase and solid-phase methodologies.^{[3][4]}

Reaction Principle

The core mechanism of the TFFH coupling reaction involves the activation of a carboxylic acid. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is converted to its corresponding acyl fluoride by TFFH. This activated intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond. The byproducts of this reaction are typically water-soluble, simplifying the purification process.^[5]

Mandatory Visualization



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Caption: General workflow of a TFFH-mediated amide coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Amide Coupling

This protocol is a general guideline and may require optimization for specific substrates.

1. Reagent Preparation and Handling:

- TFFH is a non-hygroscopic solid and can be handled in the air.^[3] However, it is recommended to store it in a tightly sealed container at 4°C.^[3]
- All other reagents and solvents, particularly polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), should be anhydrous for optimal results.^[3] DMF with a water content of less than 300 ppm is recommended.^[3]
- Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

2. Reaction Setup:

- To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DCM or DMF), add TFFH (1.05-1.2 equivalents).

- Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
- Stir the mixture at room temperature for the activation of the carboxylic acid. The formation of the acyl fluoride can be monitored by IR spectroscopy (a characteristic C=O stretch appears around 1842 cm^{-1}).^[3] Activation is typically complete within 15 minutes for most amino acids, but may take up to 2 hours for sterically hindered ones.^[3]
- Add the amine (1.0 equivalent) to the reaction mixture.

3. Reaction Monitoring:

- The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Reactions are typically complete within 1-2 hours at room temperature but may require longer reaction times or gentle heating for challenging substrates.^[2]

4. Workup and Purification:

- Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM).
- Wash the organic layer sequentially with a weak aqueous acid (e.g., 5% HCl), a weak aqueous base (e.g., 5% NaHCO₃ or Na₂CO₃), and brine.^[4]
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol is a general guideline for Fmoc-based SPPS.

1. Resin Preparation:

- Swell the resin (e.g., Rink Amide resin) in DMF in a suitable reaction vessel.
- Remove the Fmoc protecting group from the resin-bound amine using a solution of 20% piperidine in DMF.

2. Coupling Cycle:

- In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with TFFH (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 7-15 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 30-60 minutes. For hindered amino acids, a double coupling (repeating the coupling step) may be necessary.^[4]
- Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
- Confirm the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test).

Data Presentation

The following table summarizes the reaction conditions and yields for selected amide coupling reactions using TFFH and the closely related reagent BTFFH.

Entry	Carbo xylic Acid	Amin e	Coupl ing Reag ent	Base	Solve nt	Temp. (°C)	Time (h)	Yield (%)	Refer ence
1	2-(4-chlorophenyl)-3-methylbutanoic acid	2-amino-5-nitropyridine	BTFFH	DIPEA	CH ₂ Cl ₂	80	7	94	[6]
2	Diphenylacetic acid	2-amino-5-nitropyridine	BTFFH	DIPEA	CH ₂ Cl ₂	100	7	78	[6]
3	Diphenylacetic acid	2-amino-4,6-dimethylpyrimidine	BTFFH	DIPEA	CH ₂ Cl ₂	140	3	75	[6]
4	Diphenylacetic acid	Diisopropylamine	BTFFH	DIPEA	CH ₂ Cl ₂	80	24	85	[6]
5	Fmoc-Phe-OH	H-Leu-OtBu	TFFH	Na ₂ C ₂ O ₃ (aq.)	CH ₂ Cl ₂	RT	1	-	[7]
6	Z-Phg-OH	Pro-NH ₂	TFFH	DIPEA	CH ₂ Cl ₂	RT	-	>99.9 (diastereomic purity)	[4]

	Fmoc-							
	Tyr(tB							
7	u)-Gly-	H-Leu-	TFFH	Na ₂ C	CH ₂ Cl	RT	-	60.7
	Gly-	OtBu		O ₃	²			(overall [7])
	Phe-			(aq.)				I)
	OH							

Note: BTFFH (Bis(tetramethylene)fluoroformamidinium Hexafluorophosphate) is a related fluoroformamidinium coupling reagent. In a direct comparison for a specific reaction, TFFH was found to give a lower conversion than BTFFH.

Safety and Handling

- TFFH is classified as a skin and eye irritant and may cause respiratory irritation.
- It is important to handle TFFH in a well-ventilated area, preferably in a fume hood.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, rinse immediately with plenty of water.

Troubleshooting

- Low Yields:
 - Ensure all reagents and solvents are anhydrous.
 - Increase the equivalents of TFFH and base.
 - Increase the reaction time or temperature, especially for hindered substrates.[2]
 - Consider using a fluoride additive like benzyltriphenylphosphonium dihydrogen trifluoride (PTF) to improve the efficiency of acid fluoride formation.[3]
- Racemization:
 - TFFH is known to cause minimal racemization. However, if racemization is a concern, ensure the reaction temperature is not excessively high and consider the addition of a

racemization suppressant like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), although this may not always be necessary.[4]

- Incomplete Reaction:

- For solid-phase synthesis, perform a double coupling.[4]
- For solution-phase, add a second portion of the activated carboxylic acid.

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